N-(1-cyanocyclobutyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(1-cyanocyclobutyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a cyanocyclobutyl group, a cycloheptyl ring, and a pyrrolidine-3-carboxamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyanocyclobutyl intermediate: This step involves the reaction of a suitable cyclobutane derivative with a cyanating agent under controlled conditions.
Cycloheptyl ring introduction: The cyanocyclobutyl intermediate is then reacted with a cycloheptyl halide in the presence of a base to form the desired cycloheptyl-cyanocyclobutyl compound.
Pyrrolidine-3-carboxamide formation: The final step involves the reaction of the cycloheptyl-cyanocyclobutyl compound with a suitable pyrrolidine derivative under amide-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclobutyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanocyclobutyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Substituted derivatives with various functional groups replacing the cyanocyclobutyl group.
Scientific Research Applications
N-(1-cyanocyclobutyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(1-cyanocyclobutyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
- 6-chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide
- N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenoxy)acetamide
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to unique properties and applications.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c18-12-17(8-5-9-17)19-16(22)13-10-15(21)20(11-13)14-6-3-1-2-4-7-14/h13-14H,1-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQCIOHQBCEROV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CC(CC2=O)C(=O)NC3(CCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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